4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 881843-60-3
VCID: VC20163455
InChI: InChI=1S/C24H21N3O4/c1-16-3-9-19(10-4-16)24(30)31-21-13-7-18(8-14-21)15-25-27-23(29)22(28)26-20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+
SMILES:
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

CAS No.: 881843-60-3

Cat. No.: VC20163455

Molecular Formula: C24H21N3O4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate - 881843-60-3

Specification

CAS No. 881843-60-3
Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
Standard InChI InChI=1S/C24H21N3O4/c1-16-3-9-19(10-4-16)24(30)31-21-13-7-18(8-14-21)15-25-27-23(29)22(28)26-20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+
Standard InChI Key JBCLXXIFXLYUOT-MFKUBSTISA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The compound’s structure integrates three primary components:

  • A 4-methylbenzoate group esterified to a phenyl ring.

  • A carbohydrazonoyl bridge (C=NNHCO-\text{C}= \text{N}-\text{NH}-\text{CO}-) connecting the phenyl ring to an acetyl moiety.

  • An oxo(4-toluidino)acetyl unit, where the acetyl group is substituted with a 4-methylanilino (toluidino) group .

The E-configuration of the hydrazone double bond (C=N-\text{C}= \text{N}-) is confirmed by the SMILES notation (CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C\text{CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C}) . This geometry influences molecular planarity and potential interactions with biological targets.

Spectroscopic and Computational Descriptors

Key identifiers include:

  • InChIKey: JBCLXXIFXLYUOT-MFKUBSTISA-N

  • Predicted Collision Cross Section (CCS): Ranges from 201.1 Ų ([M+H]+\text{[M+H]}^+) to 212.8 Ų ([M+Na]+\text{[M+Na]}^+) .

Adductm/zPredicted CCS (Ų)
[M+H]+\text{[M+H]}^+416.16048201.1
[M+Na]+\text{[M+Na]}^+438.14242212.8
[M-H]\text{[M-H]}^-414.14592207.4

These values, derived from ion mobility spectrometry predictions, suggest moderate molecular rigidity .

Synthetic Pathways and Challenges

Proposed Multi-Step Synthesis

While explicit synthetic details are scarce, the structure implies a sequence involving:

  • Condensation: Reaction of 4-methylbenzoic acid with a phenol derivative to form the ester linkage.

  • Hydrazone Formation: Coupling of a carbohydrazide with an oxoacetyl-toluidine intermediate.

  • Purification: Chromatographic separation to isolate the E-isomer.

The lack of reported yields or optimization studies highlights gaps in current methodology .

Analytical Characterization Challenges

Sigma-Aldrich notes the absence of analytical data for this compound, emphasizing the need for standardized protocols to confirm purity and identity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would be critical for future studies.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • LogP: Estimated at 3.2 (moderately lipophilic), suggesting limited aqueous solubility.

  • Hydrogen Bond Donors/Acceptors: 3 donors and 6 acceptors, indicating potential for intermolecular interactions .

Metabolic Predictions

The compound’s ester and hydrazone groups are susceptible to hydrolysis, potentially generating 4-methylbenzoic acid and a reactive hydrazine derivative. Cytochrome P450-mediated oxidation of the toluidino methyl group may also occur.

Comparative Analysis with Structural Analogues

Compound NameSubstituent VariationKey Property Differences
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoateEthoxy vs. methylbenzoateIncreased solubility (logP ~2.8)
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoateMeta-methyl vs. para-methylAltered target affinity

The ethoxy analogue’s reduced logP (2.8 vs. 3.2) demonstrates how substituents modulate hydrophobicity .

Research Challenges and Future Directions

Data Scarcity

No peer-reviewed studies or patents directly address this compound, limiting mechanistic insights .

Priority Investigations

  • Target Identification: Proteomic screening to map protein interactions.

  • Toxicological Profiling: Assessment of hydrazine byproduct genotoxicity.

  • Synthetic Optimization: Development of stereoselective routes to improve yields.

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